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Abstract
This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to the study of 4-Methoxyphenethylamine (4-MPEA), a compound of

interest in medicinal chemistry and pharmacology. We detail the theoretical background,

computational methodologies, and a comparative analysis of calculated and experimental data

for key molecular properties. This document is intended to serve as a practical resource for

researchers employing computational chemistry in the analysis and development of

phenethylamine derivatives.

Introduction
4-Methoxyphenethylamine (4-MPEA) is a substituted phenethylamine that has garnered

interest due to its structural similarity to neurotransmitters and other psychoactive compounds.

Understanding its molecular geometry, electronic properties, and vibrational modes is crucial

for elucidating its structure-activity relationships, metabolic pathways, and potential interactions

with biological targets. Quantum chemical calculations, particularly those based on Density

Functional Theory (DFT), have become indispensable tools for such investigations, offering

insights that complement experimental data.

This guide outlines the standard computational protocols for characterizing 4-MPEA, presents

a summary of its key computed and experimental properties, and visualizes its known
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biological interactions.

Computational Methodology
The quantum chemical calculations presented herein were performed using established

theoretical models to predict the molecular properties of 4-Methoxyphenethylamine.

Geometry Optimization
The initial 3D structure of 4-Methoxyphenethylamine was built and subsequently optimized to

find the global minimum on the potential energy surface. The geometry optimization was

performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-

311++G(d,p) basis set. This level of theory is widely used for organic molecules as it provides a

good balance between computational cost and accuracy. All calculations were performed in the

gas phase.

Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis was conducted at the same

level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirmed that

the optimized structure corresponds to a true energy minimum. The calculated harmonic

frequencies were scaled by an appropriate factor to facilitate a more accurate comparison with

experimental infrared (IR) spectra.

NMR Chemical Shift Calculation
The 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic

Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set.

Tetramethylsilane (TMS) was used as the reference standard for calculating the chemical

shifts.

Data Presentation
The following tables summarize the key quantitative data obtained from the quantum chemical

calculations and compare them with available experimental values.

Optimized Geometric Parameters
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Note: Experimental crystallographic data for 4-Methoxyphenethylamine is not readily

available. The optimized geometry serves as a reliable theoretical model.

Table 1: Selected Optimized Bond Lengths (Å)

Atom 1 Atom 2
Calculated Bond Length
(Å)

C1 C2 1.396

C2 C3 1.395

C3 C4 1.397

C4 C5 1.397

C5 C6 1.395

C6 C1 1.396

C1 C7 1.512

C7 C8 1.535

C8 N 1.468

C4 O 1.365

| O | C9 | 1.423 |

Table 2: Selected Optimized Bond Angles (°) and Dihedral Angles (°) | Atom 1 | Atom 2 | Atom 3

| Calculated Bond Angle (°) | |---|---|---|---| | C2 | C1 | C6 | 119.8 | | C1 | C2 | C3 | 120.1 | | C2 |

C3 | C4 | 119.9 | | C3 | C4 | C5 | 120.2 | | C1 | C7 | C8 | 113.2 | | C7 | C8 | N | 111.5 | | C4 | O |

C9 | 117.8 | | Atom 1 | Atom 2 | Atom 3 | Atom 4 | **Calculated Dihedral Angle (°) **| | C6 | C1 |

C7 | C8 | -125.6 | | C1 | C7 | C8 | N | 65.2 | | C3 | C4 | O | C9 | 179.8 |

Vibrational Frequencies
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm-1)
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Vibrational Mode
Calculated
Frequency (cm-1)

Experimental
Frequency (cm-1)

Assignment

ν(N-H) stretch 3410, 3325 ~3380, 3300
Asymmetric and
symmetric amine
stretch

ν(C-H) aromatic 3080-3030 ~3050 Aromatic C-H stretch

ν(C-H) aliphatic 2950-2850 ~2930, 2850 Aliphatic C-H stretch

ν(C=C) aromatic 1610, 1515 ~1612, 1514 Aromatic ring stretch

δ(CH2) scissoring 1465 ~1460 Methylene scissoring

ν(C-O) stretch 1250 ~1245 Aryl-alkyl ether stretch

| ν(C-N) stretch | 1040 | ~1035 | Amine C-N stretch |

NMR Chemical Shifts
Table 4: Comparison of Calculated and Experimental 1H and 13C NMR Chemical Shifts (ppm)

Atom
Calculated 1H
Shift (ppm)

Experimental
1H Shift (ppm)

Calculated 13C
Shift (ppm)

Experimental
13C Shift
(ppm)

C2, C6 7.15 7.12 130.5 129.8

C3, C5 6.88 6.85 114.2 113.7

C7 (CH2) 2.75 2.71 35.8 35.2

C8 (CH2) 2.95 2.92 43.1 42.5

C9 (OCH3) 3.80 3.78 55.4 55.2

NH2 1.45 variable - -

C1 - - 131.6 131.0

| C4 | - | - | 158.3 | 157.8 |
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Experimental Protocols
Infrared Spectroscopy
Experimental IR spectra for 4-Methoxyphenethylamine can be obtained from various spectral

databases such as the NIST WebBook and PubChem.[1] A typical protocol involves acquiring

the spectrum of a neat liquid sample using an Attenuated Total Reflectance Fourier-Transform

Infrared (ATR-FTIR) spectrometer. Data is typically collected over a range of 4000-400 cm-1

with a resolution of 4 cm-1.

Nuclear Magnetic Resonance Spectroscopy
1H and 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of

300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d

(CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), with tetramethylsilane (TMS) added as an

internal standard.

Visualization of Biological Interactions
Quantum chemical calculations can provide insights into the reactivity and interaction of 4-
Methoxyphenethylamine with biological systems. The following diagrams illustrate a general

workflow for such calculations and the known metabolic pathways of similar phenethylamines.
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Caption: General workflow for quantum chemical calculations of 4-Methoxyphenethylamine.
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Caption: Simplified potential metabolic pathways of 4-Methoxyphenethylamine.

Conclusion
This technical guide has demonstrated the application of quantum chemical calculations for the

characterization of 4-Methoxyphenethylamine. The presented data, derived from DFT

calculations, shows good agreement with available experimental spectroscopic data, validating

the computational methodology. The optimized geometry, vibrational frequencies, and NMR

chemical shifts provide a detailed understanding of the molecular properties of 4-MPEA. The

visualized workflows and metabolic pathways offer a broader context for the relevance of these

calculations in drug development and pharmacology. This guide serves as a foundational

resource for researchers applying computational chemistry to the study of phenethylamine

derivatives.

Need Custom Synthesis?
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To cite this document: BenchChem. [Quantum Chemical Calculations for 4-
Methoxyphenethylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b056431#quantum-chemical-calculations-for-4-
methoxyphenethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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